molecular formula C11H8FNO3 B2738474 2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1092288-70-4

2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No. B2738474
CAS RN: 1092288-70-4
M. Wt: 221.187
InChI Key: PWTGKIOFDDTHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid, also known as FOA, is a synthetic compound that has gained attention in the field of genetics and molecular biology. FOA is used as a selective agent for genetic manipulation in yeast and has shown promising results in cancer research.

Scientific Research Applications

Analytical Chemistry Applications

Quinolone residues, such as oxolinic acid (OXO), flumequine (FLU), and nalidixic acid (NAL), are used in both human and veterinary medicine. A study developed a liquid chromatography-fluorescence (LC-FL) method to determine OXO, FLU, and NAL residues in shrimp, with confirmation via liquid chromatography-mass spectrometry (LC-MS(n)) using the same sample extract. This method highlights the application of quinolone analysis in ensuring food safety and regulatory compliance, particularly in aquaculture products (Karbiwnyk et al., 2007).

Biomedical Analysis

6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, is identified as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. Its stability and fluorescence properties make it suitable for use as a fluorescent labeling reagent in biomedical analysis, enabling the determination of carboxylic acids with high sensitivity and signal-to-noise ratios (Hirano et al., 2004).

Environmental Studies

The degradation behaviors of oxolinic acid (OA) and flumequine (FLU) in aquaculture pond waters and sediments were studied to understand their fates in aquaculture environments. Light was found to play a major role in the degradation of these antibiotics, with faster degradation rates observed in water than in sediment. This research is crucial for assessing the environmental impact and persistence of quinolone antibiotics in aquaculture settings, providing insights into their potential ecological risks (Lai & Lin, 2009).

properties

IUPAC Name

2-(8-fluoro-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTGKIOFDDTHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N(C=CC2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-fluoro-4-oxoquinolin-1(4H)-yl)acetic acid

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